Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl, also known by its chemical structure and various synonyms, is a compound belonging to the morphinan class of alkaloids. Morphinans are characterized by their complex bicyclic structure and significant pharmacological properties, particularly in relation to opioid receptors. This compound is notable for its potential applications in pain management and its influence on opioid receptor activity.
Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl has been cataloged in various chemical databases, including PubChem and the National Institute of Standards and Technology. Its chemical formula is with a molecular weight of approximately 313.41 g/mol . The compound's CAS Registry Number is 5745715, which aids in its identification across scientific literature.
This compound is classified as an opioid analgesic due to its structural similarities to well-known opioids like morphine and codeine. It interacts with the central nervous system to produce effects such as analgesia, sedation, and euphoria. The classification of morphinan compounds often relates to their specific receptor binding affinities and resultant pharmacological activities.
The synthesis of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl typically involves multi-step organic reactions that manipulate the morphinan skeleton. Common methods include:
Technical details often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl features a bicyclic framework typical of morphinans. Key structural components include:
The stereochemistry of the molecule is crucial for its biological activity and receptor interactions .
Morphinan derivatives undergo a variety of chemical reactions that can modify their pharmacological properties:
These reactions are essential for developing new derivatives with tailored therapeutic profiles .
Morphinan compounds primarily exert their effects through interaction with opioid receptors (mu, kappa, delta). The mechanism involves:
Data from pharmacological studies indicate that modifications in the structure can significantly alter binding affinity and functional activity at these receptors .
Morphinan-3-ol exhibits typical characteristics for organic compounds:
Key chemical properties include:
Relevant data from studies indicate that these properties influence its storage and handling requirements in laboratory settings .
Morphinan derivatives are primarily used in pharmacology for their analgesic properties. Specific applications include:
The ongoing research into morphinan derivatives continues to explore their potential in treating various pain-related conditions while minimizing addictive properties associated with traditional opioids .
The morphinan alkaloid backbone originates from the benzylisoquinoline alkaloid (BIA) pathway, predominantly within the Papaveraceae family. The core structure is biosynthesized via the stereospecific condensation of dopamine and 4-hydroxyphenylacetaldehyde, forming (S)-norcoclaurine. This intermediate undergoes sequential methylation, hydroxylation, and methylation reactions to yield (S)-reticuline—a pivotal branch-point intermediate [1] [2]. Critically, the morphinan pathway requires the isomerization of (S)-reticuline to its (R)-enantiomer, catalyzed by a cytochrome P450-dependent enzyme (e.g., STORR in Papaver somniferum). This epimerization enables the characteristic C-C phenol coupling reaction that forms salutaridine, the first morphinan scaffold with the defining 4,5-epoxy bridge (ent-morphinan configuration) [1] [5] [7]. Subsequent reductions and ring closures convert salutaridine to thebaine, the primary precursor for downstream morphinans like codeine and morphine [1] [2] [5].
Genomic analyses of Papaver species reveal that genes encoding morphinan biosynthetic enzymes (e.g., SALSYN, SALAT, SALR, THS, STORR) are organized in a dynamic gene cluster. This cluster evolved via punctuated patchwork assembly, driven by whole-genome duplications (WGDs) and chromosomal rearrangements over ~7.7 million years. P. somniferum (high morphinan producer) retains a functional cluster, whereas P. rhoeas (trace morphinan) and P. setigerum (low morphinan) show gene loss or reduced expression, directly correlating with alkaloid yield [5].
Table 1: Key Biosynthetic Intermediates in Morphinan Scaffold Formation
Intermediate | Chemical Designation | Key Transformation | Stereochemistry |
---|---|---|---|
(S)-Reticuline | 1,2,3,4-Tetrahydro-6-methoxy-7-hydroxy-1-[(3,4-dimethoxyphenyl)methyl]isoquinoline | N-methylation, O-methylations | (S)-configuration |
(R)-Reticuline | Enantiomer of (S)-reticuline | Epimerization at C1 | (R)-configuration |
Salutaridine | 4,5-Epoxy-3-hydroxy-17-methylmorphinan-6,8-dien-7-one | C-C phenol coupling | ent-morphinan |
Thebaine | 4,5α-Epoxy-3,6β-dimethoxy-17-methylmorphinan | Reduction, ring closure | 5α,6β,9α,13α,14α |
The 4,5-α-epoxy bridge is a defining feature of morphinan alkaloids, formed early in the pathway during the conversion of (R)-reticuline to salutaridine. This reaction is catalyzed by salutaridine synthase (CYP719B1), a cytochrome P450 enzyme that mediates para-ortho oxidative coupling, creating the strained ether linkage between C4 and C5 with α-stereochemistry [1] [7]. Subsequent steps involve stereospecific reductions: salutaridine reductase (SAR) reduces the C7 ketone to yield salutaridinol, which undergoes spontaneous anti-elimination of water via salutaridinol 7-O-acetate transferase (SALAT) to form thebaine—introducing the 6-methoxy group via intramolecular etherification [1] [5].
The 6-β-ethoxy modification in "Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-" represents a structural analog of natural intermediates like codeine (6-methoxy) or oripavine (6-hydroxy). This modification likely arises via enzymatic O-dealkylation or trans-etherification. Enzymes such as thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM)—non-heme dioxygenases—catalyze regioselective O-demethylation in morphine biosynthesis [7]. Structural studies indicate these enzymes possess flexible substrate-binding pockets accommodating diverse alkoxy groups. Engineered mutants of CODM/T6ODM, where non-conserved residues near the active site are swapped, can alter substrate specificity, suggesting potential routes for 6-ethoxy formation via endogenous or engineered enzymes accepting ethanol-derived cofactors [7].
Table 2: Enzymes Catalyzing Epoxidation and Etherification in Morphinan Biosynthesis
Enzyme | Reaction Catalyzed | Key Feature |
---|---|---|
Salutaridine synthase (CYP719B1) | (R)-Reticuline → Salutaridine (4,5-epoxidation) | P450 enzyme, mediates phenol coupling |
Salutaridine reductase (SAR) | Salutaridine → Salutaridinol (ketone reduction) | NADPH-dependent, stereo-specific (7α-OH) |
Salutaridinol 7-O-acetate transferase (SALAT) | Salutaridinol → Thebaine (etherification) | Acetyl-CoA-dependent, intramolecular SN2 |
Thebaine 6-O-demethylase (T6ODM) | Thebaine → Oripavine (6-O-demethylation) | α-KG/Fe²⁺-dependent dioxygenase |
The 17-methyl group (N-CH₃) is a conserved feature of bioactive morphinans. This modification occurs early in the pathway via norcoclaurine 6-O-methyltransferase (6OMT) and norreticuline 7-O-methyltransferase (7OMT), which methylate the secondary amine of (S)-norcoclaurine and (S)-norreticuline, respectively, using S-adenosylmethionine (SAM) as a methyl donor [1] [5]. The quaternary ammonium ion formed by 17-methylation enhances binding to opioid receptors by forming a critical salt bridge with conserved aspartate residues (e.g., D147 in the μ-opioid receptor) [6].
In "Morphinan-3-ol, 4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-", the 17-methyl group likely originates from the same SAM-dependent methyltransferases. The N-methylation precedes ring closure and epoxidation, as evidenced by the presence of 17-methyl in salutaridine and all downstream morphinans [1] [5]. Metabolic studies show that N-demethylated analogs (e.g., norcodeine, normorphine) exhibit reduced receptor affinity compared to methylated counterparts, confirming the 17-methyl's role in bioactivity [6]. Synthetic efforts to replace the 17-methyl with cyclopropylmethyl or cyclobutylmethyl groups (e.g., in nalbuphine) yield antagonists or mixed agonist-antagonists, demonstrating how N-substituents dictate functional selectivity at opioid receptors [2] [6].
Table 3: Impact of 17-Substituents on Morphinan Alkaloid Function
17-Substituent | Example Compound | Receptor Activity | Molecular Consequence |
---|---|---|---|
Methyl (-CH₃) | Morphine, Codeine | μ-opioid full agonist | Enhanced binding to Asp residue via cation-π interaction |
Cyclopropylmethyl | Nalbuphine | κ-agonist / μ-partial agonist | Alters efficacy profile |
Cyclobutylmethyl | Butorphan | Mixed κ-agonist/μ-antagonist | Increases bulk, disrupts μ-binding |
Demethylated (-H) | Norlevorphanol | Low-affinity opioid ligand | Loss of cationic charge at physiological pH |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3